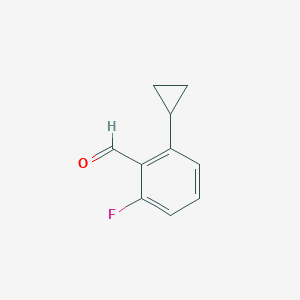

2-Cyclopropyl-6-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Cyclopropyl-6-fluorobenzaldehyde involves radical reactions . Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates . Such reactions function as molecular “clocks” in competition experiments with bimolecular radical reactions to measure unknown rates .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-fluorobenzaldehyde is unique and contributes to its intriguing properties. It is used widely in scientific research due to its structure and reactivity.

Chemical Reactions Analysis

The chemical reactions involving 2-Cyclopropyl-6-fluorobenzaldehyde are intriguing. The compound exhibits unique reactivity, making it a valuable tool for scientists exploring new frontiers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“2-Cyclopropyl-6-fluorobenzaldehyde” can be used in organic synthesis, particularly in the generation of free radicals . Free radicals are known for their chaotic behavior and controlling them is challenging . However, modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions . The activation of 4-fluorobenzaldehyde in situ by Brønsted acid and the subsequent trapping of alkyl radicals under photochemical conditions is a recent example .

Material Science

The versatility of radicals, which can be generated from “2-Cyclopropyl-6-fluorobenzaldehyde”, has had a profound impact on material science . Radicals have shown their ‘translational’ potential in this field .

Agrochemicals

Radicals derived from “2-Cyclopropyl-6-fluorobenzaldehyde” can also be used in the field of agrochemicals . Their unique properties and reactivity make them suitable for various applications in this field .

Fine-Chemical Manufacturing

In the fine-chemical manufacturing industry, “2-Cyclopropyl-6-fluorobenzaldehyde” and its radicals can be used to synthesize a variety of fine chemicals . These chemicals have applications in various industries, including pharmaceuticals, cosmetics, and food industries .

Drug Discovery

The radicals derived from “2-Cyclopropyl-6-fluorobenzaldehyde” can be used in drug discovery . They can be used to synthesize new drug molecules or modify existing ones to improve their properties .

Hydrogel Synthesis

“2-Cyclopropyl-6-fluorobenzaldehyde” can be used in the synthesis of hydrogels . For example, new graft copolymer hydrogels with sensitivity to both temperature and pH have been synthesized by radical copolymerization of sodium acrylate, acrylamide, and poly (2-cyclopropyl-2-oxazoline) macromonomers (MM) with a styryl end group in the presence of a bisacrylamide . These hydrogels can respond to changes in temperature or pH, which makes them useful in various applications, such as drug delivery systems .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that fluorobenzaldehyde compounds can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .

Mode of Action

It is known that the fluorine in fluorobenzaldehyde can be replaced via an oxidation reaction . This suggests that the compound may interact with its targets through nucleophilic substitution or oxidation reactions .

Biochemical Pathways

It is known that cyclopropane-containing compounds can be involved in diverse biochemical pathways . For instance, cyclopropane fatty acid biosynthesis in plants involves a series of enzymatic reactions .

Pharmacokinetics

Result of Action

One study suggests that similar xenochemicals can be converted to dissimilar products in whole-cell catalysis . This implies that 2-Cyclopropyl-6-fluorobenzaldehyde could potentially be converted into a variety of different products within a cellular environment .

Action Environment

It is known that the properties of similar compounds can be tuned by modifying the cellular redox state .

Eigenschaften

IUPAC Name |

2-cyclopropyl-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWIUCWQYKLAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)

![2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide](/img/structure/B2444873.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2444875.png)

![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2444880.png)